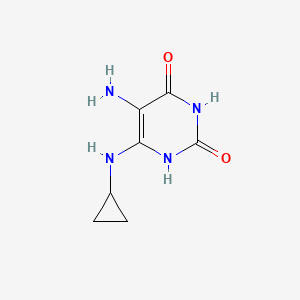

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-氨基-6-(环丙基氨基)嘧啶-2,4(1H,3H)-二酮是一种杂环化合物,属于嘧啶家族。嘧啶是类似于吡啶的芳香族有机化合物,以其广泛的生物活性而闻名。

准备方法

合成路线和反应条件: 5-氨基-6-(环丙基氨基)嘧啶-2,4(1H,3H)-二酮的合成通常涉及适当前体的环化反应。一种常见的方法是将 5-乙酰基-4-氨基嘧啶与羧酸酐或酰氯在回流条件下反应。 该反应在碱的存在下得到促进,例如丁醇中的甲醇钠,这促进了环化过程 .

工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高最终产品的收率和纯度。溶剂、催化剂和纯化技术的选用对于扩大生产过程至关重要。

化学反应分析

反应类型: 5-氨基-6-(环丙基氨基)嘧啶-2,4(1H,3H)-二酮经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的嘧啶衍生物。

还原: 还原反应可以改变连接到嘧啶环的官能团。

取代: 亲核取代反应可以在嘧啶环上引入不同的取代基。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原剂如硼氢化钠和氢化铝锂通常被使用。

取代: 在碱性条件下可以使用胺和醇盐等亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,氧化可以产生嘧啶-2,4-二酮衍生物,而取代反应可以产生各种取代的嘧啶。

科学研究应用

5-氨基-6-(环丙基氨基)嘧啶-2,4(1H,3H)-二酮具有多种科学研究应用:

化学: 它作为合成更复杂杂环化合物的基石。

生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗病毒特性。

医学: 正在研究其作为治疗各种疾病的治疗剂的潜力,包括癌症和传染病。

工业: 该化合物用于开发新材料和化学工艺。

作用机制

5-氨基-6-(环丙基氨基)嘧啶-2,4(1H,3H)-二酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可以抑制某些酶或受体,从而导致细胞过程发生改变。 例如,它可能抑制细胞周期蛋白依赖性激酶,这些激酶在细胞周期调节中起着至关重要的作用 . 确切的途径和分子靶标取决于特定的生物学环境以及对该化合物的修饰。

类似化合物:

5-氨基-1H-吡唑并[4,3-b]吡啶: 这种化合物具有类似的嘧啶核心,并表现出类似的生物活性.

吡啶并[2,3-d]嘧啶-5-酮: 另一种相关的化合物,具有稠合的嘧啶环体系,以其抗增殖和抗菌特性而闻名.

独特性: 5-氨基-6-(环丙基氨基)嘧啶-2,4(1H,3H)-二酮由于环丙基氨基的存在而具有独特性,这可以增强其生物活性及其选择性。这种结构特征使其与其他嘧啶衍生物区别开来,并使其作为治疗剂的潜力。

相似化合物的比较

5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound shares a similar pyrimidine core and exhibits comparable biological activities.

Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a fused pyrimidine ring system, known for its antiproliferative and antimicrobial properties.

Uniqueness: 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the cyclopropylamino group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential as a therapeutic agent.

生物活性

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis routes, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features an amino group at the 5-position and a cyclopropylamino substituent at the 6-position, which contributes to its distinct chemical behavior. Its molecular formula is C7H10N4O2 with a molecular weight of approximately 182.19 g/mol.

Synthesis Routes

Several synthetic routes have been explored for the preparation of this compound. These methods highlight the versatility in synthesizing this compound and its derivatives. Common approaches include:

- Cyclization Reactions : Utilizing cyclization techniques that incorporate cyclopropylamine into the pyrimidine framework.

- Substitution Reactions : Employing nucleophilic substitution to introduce the amino group at the 5-position.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | Methyl instead of cyclopropyl group | Potentially different biological activity profiles |

| 5-Amino-6-(ethylamino)pyrimidine-2,4(1H,3H)-dione | Ethyl group substitution | Varying solubility and reactivity |

| 5-Amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione | Phenyl group at the 6-position | Enhanced interaction with aromatic systems |

This table illustrates how variations in substituents can impact biological activity and chemical behavior.

Case Studies and Research Findings

While direct studies on this compound are scarce, research on related compounds provides insight into its potential applications:

- Antiviral Studies : A study highlighted that certain pyrimidine derivatives exhibited significant antiviral activity against HIV strains at concentrations ranging from 4 to 20 μg/mL . This suggests that similar mechanisms may be applicable to our compound.

- Anticancer Research : In vitro assays demonstrated that pyrimidine derivatives could inhibit cancer cell lines effectively through various pathways including apoptosis . Such findings warrant further investigation into the anticancer potential of this compound.

属性

分子式 |

C7H10N4O2 |

|---|---|

分子量 |

182.18 g/mol |

IUPAC 名称 |

5-amino-6-(cyclopropylamino)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H10N4O2/c8-4-5(9-3-1-2-3)10-7(13)11-6(4)12/h3H,1-2,8H2,(H3,9,10,11,12,13) |

InChI 键 |

MNVIPOGMBYTJFC-UHFFFAOYSA-N |

规范 SMILES |

C1CC1NC2=C(C(=O)NC(=O)N2)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。